![molecular formula C25H29N5O3S B2881754 N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1115931-93-5](/img/structure/B2881754.png)
N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structural features suggest a possible role in modulating various biological pathways, particularly in the context of neurological disorders and other pharmacological activities. This article reviews the biological activity of this compound, drawing from diverse research findings.
The compound has the following chemical properties:
- Molecular Formula : C22H29N3O5S
- Molecular Weight : 447.55 g/mol
- Density : 1.271 g/cm³
- Boiling Point : 654.5 °C at 760 mmHg
- LogP : 3.292 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticonvulsant properties and interactions with neurotransmitter systems.
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant activity. The mechanism appears to involve modulation of sodium channels, which are critical in the propagation of action potentials in neurons.
Table 1 summarizes findings from studies evaluating the anticonvulsant efficacy of related compounds:
Compound | Test Model | Dose (mg/kg) | Efficacy | Notes |
---|---|---|---|---|
Compound A | MES | 100 | Effective | Moderate binding to sodium channels |
Compound B | PTZ | 300 | Effective | Delayed onset of action |
Compound C | MES/6-Hz | 100/300 | Effective | Higher lipophilicity correlates with efficacy |
The proposed mechanism for the anticonvulsant activity includes:
- Sodium Channel Modulation : Active compounds have shown to bind to voltage-sensitive sodium channels, inhibiting neuronal excitability.
- Serotonergic Activity : Some studies suggest that piperazine derivatives may influence serotonergic pathways, contributing to their neuropharmacological effects.
Case Studies and Research Findings
- Anticonvulsant Screening : In a study evaluating various piperazine derivatives, compounds similar to N-(4-ethoxyphenyl)-2-(...) demonstrated protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The most effective derivatives showed a significant protective effect at doses as low as 100 mg/kg .
- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications in the piperazine moiety significantly affect anticonvulsant potency. For instance, substituting different aryl groups can enhance or diminish activity, suggesting a need for careful design in future derivatives .
- Neurotoxicity Assessment : The acute neurological toxicity was evaluated using the rotarod test, revealing that while some compounds were effective against seizures, they exhibited varying degrees of toxicity, necessitating further investigation into their safety profiles .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, and how are reaction conditions optimized?
Methodological Answer:
Synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazine-thiol intermediate, followed by coupling with a piperazine derivative and subsequent acetamide formation. Key steps include:
- Thiolation: Reacting 3-chloropyrazine with thiourea under reflux in ethanol to generate the pyrazine-thiol intermediate .
- Piperazine Coupling: Using Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the 4-(2-methoxyphenyl)piperazine group to the pyrazine ring. Solvents like dimethylformamide (DMF) and catalysts such as Pd(OAc)₂ are critical .
- Acetamide Formation: Reacting the intermediate with 2-chloro-N-(4-ethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C .
Optimization Strategies:
- Temperature Control: Lower temperatures (e.g., 60°C) reduce side reactions during acetamide coupling .
- Catalyst Screening: Palladium-based catalysts improve yield in piperazine coupling steps .
- Purification: Column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra validate the presence of ethoxyphenyl (δ 1.3–1.5 ppm for CH₃), piperazine (δ 3.2–3.5 ppm for N–CH₂), and sulfanyl groups (δ 4.2–4.5 ppm for S–CH₂) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 509.18 (calculated for C₂₅H₂₈N₄O₃S) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-3-33-20-10-8-19(9-11-20)28-23(31)18-34-25-24(26-12-13-27-25)30-16-14-29(15-17-30)21-6-4-5-7-22(21)32-2/h4-13H,3,14-18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQKAIAHCDNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。